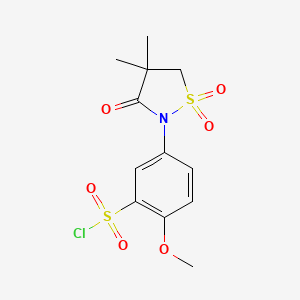
5-(4,4-Dimethyl-1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)-2-methoxybenzene-1-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4,4-Dimethyl-1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)-2-methoxybenzene-1-sulfonyl chloride is a useful research compound. Its molecular formula is C12H14ClNO6S2 and its molecular weight is 367.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-(4,4-Dimethyl-1,1,3-trioxo-1λ6,2-thiazolidin-2-yl)-2-methoxybenzene-1-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazolidinone core structure, which is known for its diverse pharmacological properties. The presence of the sulfonyl chloride group enhances its reactivity and potential for biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiazolidinone derivatives. For instance, compounds similar to 5-(4,4-Dimethyl-1,1,3-trioxo-1λ6,2-thiazolidin-2-yl)-2-methoxybenzene-1-sulfonyl chloride have shown significant activity against various bacterial strains. A study reported moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, with IC50 values indicating effective inhibition of bacterial growth .
Anticancer Properties
Thiazolidinone derivatives have been investigated for their anticancer properties. The compound under discussion has been shown to induce apoptosis in cancer cell lines by modulating cellular pathways related to cell growth and survival. The structure-activity relationship (SAR) indicates that modifications on the thiazolidinone ring can enhance anticancer efficacy .
Enzyme Inhibition
The compound exhibits enzyme inhibitory activity, particularly against acetylcholinesterase (AChE) and urease. Inhibitory studies revealed strong activity against urease with IC50 values significantly lower than standard inhibitors . This suggests potential applications in treating conditions like kidney stones and as a neuroprotective agent.
The biological activities of 5-(4,4-Dimethyl-1,1,3-trioxo-1λ6,2-thiazolidin-2-yl)-2-methoxybenzene-1-sulfonyl chloride can be attributed to its ability to interact with specific biological targets:
- Antimicrobial Mechanism : The compound may disrupt bacterial cell wall synthesis or function through inhibition of essential enzymes.
- Anticancer Mechanism : It potentially affects signaling pathways involved in cell proliferation and apoptosis by modulating protein interactions within the cell.
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant antibacterial activity against Bacillus subtilis with an IC50 of 2.14 µM. |
| Study 2 | Showed that the compound induced apoptosis in human cancer cell lines through caspase activation. |
| Study 3 | Reported strong urease inhibition with potential implications for treating urinary disorders. |
属性
IUPAC Name |
5-(4,4-dimethyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)-2-methoxybenzenesulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO6S2/c1-12(2)7-21(16,17)14(11(12)15)8-4-5-9(20-3)10(6-8)22(13,18)19/h4-6H,7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCAVFITXENDFGW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CS(=O)(=O)N(C1=O)C2=CC(=C(C=C2)OC)S(=O)(=O)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














